Enantiomeric Purity Specification: (R)-Enantiomer with ≤0.2% (S)-Impurity
The target compound is supplied with a stringent enantiomer specification of ≤0.2% maximum (S)-enantiomer impurity, as verified by HPLC analysis . In contrast, the (S)-enantiomer (as hydrochloride, CAS 945606-99-5) is a distinct commercial product representing the opposite stereochemistry, and no data indicate this specification can be met by generic, racemic, or alternative enantiomeric forms of boroleucine esters without additional chiral resolution steps . The defined enantiomer limit ensures that the α-aminoboronic acid fragment incorporated into bortezomib retains the (R)-configuration essential for proteasome binding [1].
| Evidence Dimension | Enantiomeric impurity specification |
|---|---|
| Target Compound Data | Enantiomer (S-isomer): ≤0.2% maximum |
| Comparator Or Baseline | (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS 945606-99-5), a distinct commercial product with opposite stereochemistry |
| Quantified Difference | Qualitatively distinct; the target compound is specifically the (R)-enantiomer with quantified low (S)-impurity, whereas the comparator is the (S)-enantiomer and cannot substitute |
| Conditions | HPLC identification; retention time of major peak corresponds to system suitability solution |
Why This Matters
Procurement of material with documented low enantiomeric impurity avoids costly in-house chiral resolution or re-purification, ensuring downstream bortezomib API meets pharmacopoeial stereochemical requirements.
- [1] Adams, J., Behnke, M., Chen, S., et al. (1998). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. View Source
